2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Overview
Description
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide is an organic compound with the molecular formula C30H36Br2N2O4. It is a solid at room temperature and appears as a white to light orange or yellow powder to crystal . This compound is known for its high purity, typically greater than 98.0% as determined by HPLC .
Preparation Methods
The synthesis of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves the condensation reaction of naphthalene tetracarboxylic dianhydride with octylamine, followed by bromination . The reaction conditions typically require a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form naphthalene tetracarboxylic acid derivatives or reduction to form naphthalene tetracarboxylic diimide derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imides or esters.
Scientific Research Applications
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide has several scientific research applications:
Organic Semiconductors: It is used as a building block for organic semiconductors due to its electron-accepting properties.
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic devices, enhancing their efficiency.
Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs to improve their performance and stability.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves its electron-accepting properties, which make it suitable for use in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, facilitating the transport of electrons . This interaction is crucial for its applications in organic semiconductors and photovoltaic devices .
Comparison with Similar Compounds
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide can be compared with similar compounds such as:
2,6-Dibromo-N,N’-bis(2-ethylhexyl)-1,84,5-naphthalenetetracarboxdiimide: This compound has similar electron-accepting properties but different alkyl chains, which can affect its solubility and electronic properties.
4,9-Dibromo-2,7-dioctyl-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound has a similar core structure but different substituents, leading to variations in its electronic and optical properties.
Properties
IUPAC Name |
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2N2O4/c1-3-5-7-9-11-13-15-33-27(35)19-17-22(32)26-24-20(18-21(31)25(23(19)24)29(33)37)28(36)34(30(26)38)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBFDNZMQEBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCC)Br)C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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